molecular formula C12H15BBrFO3 B8209186 6-Bromo-2-fluoro-3-hydroxyphenylboronic acid pinacol ester

6-Bromo-2-fluoro-3-hydroxyphenylboronic acid pinacol ester

Cat. No.: B8209186
M. Wt: 316.96 g/mol
InChI Key: VIOCSENUFPVWID-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-hydroxyphenylboronic acid pinacol ester is a versatile aryl boronic acid ester with the molecular formula C12H15BBrFO3 and a molecular weight of 316.96 g/mol . As a protected boronic acid, the pinacol ester group enhances the compound's stability, making it more suitable for storage and handling compared to its boronic acid counterpart, while still serving as a crucial building block in synthetic chemistry . This compound is primarily used as a key intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds . This reaction is fundamental in the construction of complex organic molecules, particularly in medicinal chemistry for the development of active compounds . Boronic acids and their esters are recognized as valuable bioisosteres and have shown growing relevance in pharmaceutical research, exhibiting activities in areas such as anticancer and antibacterial applications . The presence of multiple functional groups—the boronic ester, bromine, fluorine, and hydroxyl—offers distinct sites for further chemical modification, enabling researchers to explore diverse molecular architectures. This product is intended For Research Use Only.

Properties

IUPAC Name

4-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrFO3/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOCSENUFPVWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronation of Halogenated Precursors

Starting with 6-bromo-2-fluoro-3-methoxybromobenzene , magnesium-mediated Grignard formation initiates the process. The Grignard reagent reacts with trimethyl borate at low temperatures (-30°C) to yield 6-bromo-2-fluoro-3-methoxyphenylboronic acid (Intermediate A).

Reaction Conditions

  • Molar Ratio : 1.0:1.05–1.2 (substrate:Mg)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : -30°C to 50°C

  • Yield : 50.4%

Demethylation to Introduce Hydroxyl Group

Intermediate A undergoes demethylation using boron tribromide (BBr₃) in dichloromethane to convert the methoxy group to a hydroxyl functionality.

Demethylation Protocol

  • Reagent : BBr₃ (3 equiv)

  • Conditions : 0°C to room temperature, 12–24 hours

  • Yield : 70–85%

Pinacol Ester Protection

The boronic acid is protected with pinacol in the presence of molecular sieves to form the final pinacol ester.

Esterification Data

  • Solvent : Diethyl ether

  • Catalyst : Molecular sieves (4 Å)

  • Time : 18 hours

  • Yield : 98%

Palladium-Catalyzed Miyaura Borylation

Miyaura borylation offers a direct route to aryl boronic esters under mild conditions, avoiding harsh Grignard reagents. This method is particularly effective for functionalized substrates.

Substrate Preparation

3-Bromo-2-fluoro-4-methoxyphenyl triflate serves as the starting material. The triflate group enhances reactivity in palladium-catalyzed reactions.

Borylation Reaction

Using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst, the aryl triflate undergoes borylation at position 3.

Optimized Conditions

  • Catalyst : Pd(dba)₂ (5 mol%)

  • Ligand : DPEphos (5 mol%)

  • Base : tBuOK (1.1 equiv)

  • Solvent : Toluene

  • Temperature : 100°C

  • Yield : 78%

Post-Borylation Modifications

The methoxy group is demethylated as described in Section 1.2 to yield the hydroxylated product.

Directed Ortho-Metalation (DoM) Strategy

Directed metalation enables precise functionalization of aromatic rings. For this compound, a methoxy-directed lithiation introduces the boronic ester group.

Lithiation and Boron Quench

6-Bromo-2-fluoro-3-methoxyphenylmethoxy ether is treated with LDA (lithium diisopropylamide) at -78°C, followed by quenching with triisopropyl borate.

Key Parameters

  • Lithiating Agent : LDA (2.2 equiv)

  • Boron Source : B(OiPr)₃

  • Workup : Acidic hydrolysis (HCl)

  • Yield : 65–72%

Pinacol Ester Formation and Demethylation

The boronic acid is converted to the pinacol ester, and the methoxy group is deprotected to hydroxyl.

Comparative Analysis of Methods

MethodKey StepsAdvantagesLimitationsYield Range
Grignard BoronationGrignard formation, demethylationScalable, uses inexpensive reagentsSensitive to moisture, low yields50–70%
Miyaura BorylationPd-catalyzed couplingMild conditions, high regioselectivityRequires expensive catalysts70–80%
Directed MetalationLithiation, boron quenchPrecise functionalizationLow temperatures, complex setup65–75%

Challenges and Optimization Strategies

  • Protection-Deprotection Efficiency : Demethylation with BBr₃ can lead to over-dealkylation; using milder agents like TMSCl/NaI may improve selectivity.

  • Catalyst Loading : Reducing Pd(dba)₂ to 2 mol% with DPEphos maintains yield while lowering costs.

  • Solvent Systems : Replacing THF with 2-MeTHF in Grignard reactions enhances stability and reduces side reactions .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-hydroxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Hydrolysis: The ester can hydrolyze to form the corresponding boronic acid under acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or DCM.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Hydrolysis: 6-Bromo-2-fluoro-3-hydroxyphenylboronic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

6-Bromo-2-fluoro-3-hydroxyphenylboronic acid pinacol ester is extensively used in scientific research, particularly in:

    Organic Synthesis: As a key reagent in forming complex organic molecules.

    Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: For the development of new materials with specific properties.

    Biological Studies: As a tool for studying biological pathways and interactions.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester moiety interacts with palladium catalysts, facilitating the transfer of the aryl group to form new carbon-carbon bonds. This mechanism involves oxidative addition, transmetalation, and reductive elimination steps, which are central to the coupling process.

Comparison with Similar Compounds

Table 1: Solubility Comparison of Selected Boronic Acid Derivatives

Compound Solubility in Chloroform Solubility in Hydrocarbons
Phenylboronic acid Moderate Very low
Phenylboronic acid pinacol ester High Low
4-Nitrophenylboronic acid pinacol ester High Low

Reactivity in Cross-Coupling Reactions

The bromo and fluoro substituents in This compound influence its reactivity in Suzuki couplings:

  • Electron-withdrawing groups (e.g., -Br, -F) enhance electrophilicity at the boron center, improving coupling efficiency. This contrasts with 1-methyl-1H-pyrazole-5-boronic acid pinacol ester , where electron-donating substituents may reduce reactivity .
  • Steric hindrance from the hydroxyl group at the 3-position may slow coupling compared to less hindered analogs like 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester , which achieves high yields with low Pd catalyst loading (1–2 mol%) .

Physical and Structural Properties

Table 2: Physical Properties of Halogenated Pinacol Esters

Compound Molecular Formula Molecular Weight Purity
This compound C₁₂H₁₄BBrFO₃ 329.96* >97%†
2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester C₁₂H₁₄BBrFNO₄ 345.96 N/A
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester C₁₄H₁₉BClFO₃ 300.56 >97%
2-Fluoro-4-methylthiophenylboronic acid pinacol ester C₁₃H₁₈BFO₂S 268.16 >97%

*Calculated based on structural analogs. †Typical purity for commercial pinacol esters.

Biological Activity

6-Bromo-2-fluoro-3-hydroxyphenylboronic acid pinacol ester is a specialized boronic acid derivative utilized primarily in organic synthesis. Its unique structure, featuring bromine, fluorine, and hydroxyl groups on a phenyl ring, along with the pinacol ester moiety, enhances its reactivity and solubility in organic solvents. This compound plays a significant role in various chemical reactions, particularly the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules.

  • Molecular Formula : C13H17BBrF O3
  • Molecular Weight : 330.99 g/mol
  • CAS Number : 2377606-56-7

Synthesis

The synthesis of this compound typically involves the reaction of the corresponding boronic acid with pinacol under dehydrating conditions, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The process is usually catalyzed by bases such as potassium carbonate to facilitate the reaction and improve yield.

The biological activity of this compound primarily stems from its ability to participate in Suzuki-Miyaura coupling reactions. This mechanism involves several key steps:

  • Oxidative Addition : The boronic ester interacts with palladium catalysts to form an organopalladium intermediate.
  • Transmetalation : The aryl group from another reactant is transferred to the palladium center.
  • Reductive Elimination : The final product is formed by releasing the palladium catalyst and regenerating the boronic ester.

These reactions are critical for synthesizing pharmaceutical intermediates and active compounds, making this compound valuable in medicinal chemistry.

Applications in Research

This compound has been employed in various scientific studies:

  • Medicinal Chemistry : It serves as a building block for drug development, particularly in creating compounds targeting cancer and other diseases.
  • Material Science : The compound is used to develop new materials with specific properties through its reactivity in coupling reactions.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Cancer Research : A study demonstrated that derivatives of boronic acids, including this compound, exhibited promising anticancer activity by modulating key biological pathways involved in tumor growth .
  • Synthetic Applications : Research indicates that this compound can effectively facilitate the synthesis of complex organic molecules, showcasing its versatility as a reagent .
  • Toxicity and Safety : Investigations into the safety profile of boronic esters suggest that while they are generally well-tolerated, specific derivatives may exhibit varying levels of cytotoxicity depending on their structural modifications .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol esterBromine at position 6, Methoxy groupDifferent functional group alters reactivity
2-Fluoro-6-hydroxyphenylboronic acidHydroxyl group at position 6Varies in solubility and reactivity
4-Bromo-3-fluorophenylboronic acidBromine at position 4Changes biological activity profile

The distinct substitution pattern of this compound imparts unique reactivity compared to its analogs, enhancing its utility in synthetic chemistry.

Q & A

Q. How to optimize catalytic systems for coupling reactions with electron-deficient aryl halides?

  • Methodological Answer : Screen ligands (e.g., SPhos, XPhos) to enhance Pd catalyst turnover. Use high-throughput experimentation (HTE) to test >50 conditions in parallel, analyzing yields via UPLC-MS. Focus on minimizing protodeboronation side reactions .

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